[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is an organic compound featuring complex molecular structure characterized by multiple functional groups, including an amino group, a piperidine ring, and a carbamic ester
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: : Utilize (S)-2-Amino-3-methyl-butyric acid as the chiral precursor.
Formation of Peptide Bond: : Combine the amino acid with a protected piperidine derivative under peptide coupling conditions, using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Carbamylation: : Introduce isopropyl carbamate through a carbamylation reaction, usually facilitated by an appropriate base such as triethylamine.
Deprotection: : If any protecting groups were used, remove them using suitable deprotection conditions.
Industrial Production Methods: : On an industrial scale, the process is optimized for yield and efficiency:
Bulk Synthesis: : Employ automated peptide synthesizers for large-scale production.
Catalysis: : Utilize catalysts and optimized reaction conditions to ensure high yields and purity.
Purification: : Implement robust purification techniques such as recrystallization, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of reactions including:
Oxidation: : Mild oxidizing agents can oxidize functional groups without degrading the compound’s structural integrity.
Reduction: : Reducing agents like lithium aluminum hydride can selectively reduce certain groups within the molecule.
Substitution: : The amino and ester groups enable nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use agents such as DMP (Dess-Martin Periodinane) under anhydrous conditions.
Reduction: : Employ reducing agents like sodium borohydride in polar aprotic solvents.
Substitution: : Conduct reactions in aprotic solvents with a suitable base, depending on the desired substitution.
Major Products
Oxidation Products: : Aldehyde or ketone derivatives depending on the oxidized group.
Reduction Products: : Primary alcohols and amines.
Substitution Products: : Varied, depending on the nucleophile used, leading to derivative compounds.
Scientific Research Applications
Chemistry: : Used as a chiral building block in synthetic organic chemistry, particularly in the design of complex molecules and pharmaceuticals. Biology : Serves as a probe in biochemical studies for understanding enzyme-substrate interactions and binding affinities. Medicine : Investigated for potential therapeutic properties, particularly in drug design and development. Industry : Utilized in the synthesis of specialized polymers and materials with specific functional properties.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves:
Molecular Targets: : Interacts with enzymes and proteins, possibly inhibiting or activating specific pathways.
Pathways Involved: : Modulates biochemical pathways relevant to cell signaling and metabolic processes.
Binding Affinity: : Binds to active sites of target proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds: : Related compounds with comparable structures include:
[1-((S)-2-Amino-3-phenyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: .
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid methyl ester: .
[1-((S)-2-Amino-3-methyl-butyryl)-azepan-3-yl]-isopropyl-carbamic acid tert-butyl ester: .
Uniqueness: : Compared to similar compounds, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is unique due to:
Chiral Specificity: : The specific (S)-configuration imparts distinctive biological activity.
Functional Group Arrangement: : The positioning of amino, ester, and piperidine groups offers unique chemical reactivity and interaction profiles.
Industrial Relevance: : Its structural features make it suitable for diverse applications, from pharmaceuticals to material science.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSGRVRPQLVRX-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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